Trisodium hedta monohydrate

Description

General Overview of Chelating Agents in Chemical Systems

Fundamental Principles of Chelation and Sequestration

Chelation is a specific type of bonding that involves the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. wikipedia.org This process results in the formation of a ring-like structure known as a chelate. wikipedia.orgcorrosionpedia.com The term "chelate" was first used in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew, derived from the Greek word for "claw," to describe how these ligands grasp the central metal ion. wikipedia.org The ligand involved in this process is referred to as a chelating agent, chelant, or chelator. wikipedia.org

Sequestration is the action of forming a stable, water-soluble complex with a metal ion. corrosionpedia.comorapiasia.com While all sequestering agents are chelating agents, a key distinction lies in their binding capacity. A chelating agent typically binds with a single metal ion at a time, whereas a sequestering agent can bind with multiple metal ions simultaneously due to having several active sites. corrosionpedia.comorapiasia.comdifferencebetween.com This makes sequestering agents generally more powerful and reactive. corrosionpedia.comdifferencebetween.com The process of chelation is crucial for removing undesirable metal ions from a system, such as in water treatment to reduce hardness or in industrial processes to prevent interference from metal impurities. corrosionpedia.comorapiasia.comwikipedia.org

Classification and Structural Diversity of Aminopolycarboxylate Ligands

Aminopolycarboxylate ligands are a significant class of chelating agents. Their structure is based on an amine backbone with multiple carboxylic acid groups. wikipedia.org The parent compound of this family is the amino acid glycine. wikipedia.org By substituting atoms on the nitrogen of glycine, a variety of ligands with different denticities (the number of donor groups in a single ligand that bind to the central atom in a coordination complex) can be created. wikipedia.org

Here are some examples of aminopolycarboxylate ligands:

Iminodiacetic acid (IDA): A tridentate ligand. wikipedia.org

Nitrilotriacetic acid (NTA): A tetradentate ligand. wikipedia.org

Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand containing two IDA units. wikipedia.org

Diethylenetriaminepentaacetic acid (DTPA): An octadentate ligand. wikipedia.org

Triethylenetetraminehexaacetic acid (TTHA): Has ten potential donor atoms. wikipedia.org

The chelating properties and selectivity for specific metal ions can be tailored by altering the groups that link the nitrogen atoms. wikipedia.org

The Unique Role of Trisodium (B8492382) HEDTA Monohydrate within Chelation Chemistry

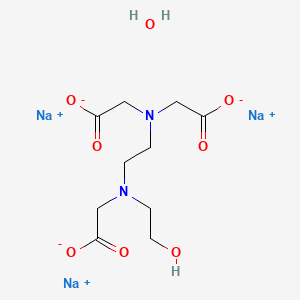

Trisodium HEDTA monohydrate, with the chemical formula C₁₀H₁₇N₂Na₃O₈, is the trisodium salt of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) in its hydrated form. guidechem.comnih.gov It is a white, crystalline solid known for its excellent metal chelating properties. guidechem.com

Structural Peculiarities Influencing Coordination Behavior

The structure of HEDTA is similar to the well-known chelating agent EDTA, but with a key difference: one of the carboxymethyl groups is replaced by a hydroxyethyl (B10761427) group. cosmeticsinfo.orgosti.gov This structural modification influences its coordination behavior. While EDTA is a hexadentate ligand, HEDTA can act as a pentadentate or hexadentate ligand, with the hydroxyl group also capable of coordinating with a metal ion. This versatility allows HEDTA to form strong complexes with a variety of metal ions, and the presence of the hydroxyl group can affect the stability and reactivity of the resulting metal complexes. osti.govresearchgate.net For instance, HEDTA is particularly effective in chelating trivalent iron ions in a pH range of 7 to 10. chemicalbook.com

Historical Context and Evolution of HEDTA Applications

The development of aminopolycarboxylate chelating agents began in the 1930s with the synthesis of EDTA by Ferdinand Münz as a substitute for citric acid in the textile industry. illinois.edu This innovation was driven by the need to reduce Germany's reliance on imported chemicals. illinois.edu The primary goal was to remove calcium ions from water to improve the dyeing process. illinois.edu The success of EDTA led to the development of other aminopolycarboxylate ligands, including HEDTA.

Initially used in industrial applications like textile manufacturing and water treatment to prevent issues caused by metal ions, the applications of these chelating agents have expanded significantly. wikipedia.orgcosmeticsinfo.orgcosmeticsinfo.org They are now widely used in cosmetics, personal care products, food preservation, and medicine. cosmeticsinfo.orgcosmeticsinfo.orgnih.gov In cosmetics, for example, they help maintain product stability and appearance by inactivating metal ions. cosmeticsinfo.org

Research Significance and Interdisciplinary Relevance of this compound

The unique properties of this compound make it a subject of ongoing research across various disciplines. Its ability to form stable complexes with a range of metal ions is crucial in environmental chemistry for studying metal mobility and availability. nih.gov In coordination chemistry, the study of HEDTA complexes provides insights into the factors influencing the structure and reactivity of metal-ligand systems. ontosight.ainih.gov For example, research has explored the kinetic behavior of aminopolycarboxylate ligands in substitution reactions of zinc(II) complexes and the coordination of Ru(II)(hedta)⁻ with nucleobases. tandfonline.comacs.org Furthermore, the complexation of HEDTA with actinides like Neptunium(V) is of significant interest in the context of nuclear waste management. osti.gov

Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₇N₂Na₃O₈ |

| Molecular Weight | 362.221 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 207386-87-6 |

| Melting Point | 288 °C (decomposes) |

Source: guidechem.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJYTNPLCNRLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040793 | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-79-6, 207386-87-6 | |

| Record name | Trisodium HEDTA monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM HEDTA MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(2-Hydroxyethyl)ethylenediaminetriacetic Acid (HEDTA)

The synthesis of HEDTA, an aminopolycarboxylic acid, is analogous to the synthesis of other well-known chelating agents like EDTA. The primary methods involve the carboxymethylation of an appropriate amine precursor.

One common pathway starts with N-(2-hydroxyethyl)ethylenediamine. This precursor is then reacted with a source of carboxymethyl groups, typically sodium cyanide and formaldehyde (B43269) (a modified Strecker synthesis) or chloroacetic acid, under alkaline conditions.

Strecker-type Synthesis: This industrial method involves reacting N-(2-hydroxyethyl)ethylenediamine with formaldehyde and an alkali metal cyanide, such as sodium cyanide. The reaction proceeds through the formation of cyanomethyl intermediates, which are subsequently hydrolyzed to the corresponding carboxylic acid groups. The process is carefully controlled to add three carboxymethyl groups to the diamine structure.

Chloroacetic Acid Method: An alternative pathway involves the direct alkylation of N-(2-hydroxyethyl)ethylenediamine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide (B78521). The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. This method, while effective, can sometimes be less efficient and may generate significant salt byproducts. bris.ac.uk

The reaction yields HEDTA in its acid form, which is a white, crystalline powder. sigmaaldrich.comwikipedia.org The molecular structure features a hydroxyethyl (B10761427) group and three acetate (B1210297) arms, which contribute to its hexadentate (six-pointed) chelation capability. wikipedia.org

Table 1: Comparison of HEDTA Synthetic Pathways

| Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Strecker-type Synthesis | N-(2-hydroxyethyl)ethylenediamine, Formaldehyde, Sodium Cyanide | Aqueous, controlled pH and temperature | High yield, cost-effective for large scale | Use of highly toxic cyanide |

| Chloroacetic Acid Method | N-(2-hydroxyethyl)ethylenediamine, Chloroacetic Acid, Sodium Hydroxide | Alkaline aqueous solution | Avoids use of cyanide | Can produce significant salt waste (NaCl) bris.ac.uk |

Industrial-Scale Production Methodologies for Trisodium (B8492382) HEDTA Monohydrate

The industrial production of Trisodium HEDTA monohydrate begins with the synthesis of HEDTA acid, as described above. The resulting HEDTA acid is then converted into its trisodium salt.

This conversion is typically achieved through a straightforward neutralization reaction. An aqueous slurry of HEDTA acid is treated with a stoichiometric amount of a sodium base, most commonly sodium hydroxide (caustic soda), until the desired pH is reached. edta.in The reaction is as follows:

H₃HEDTA + 3 NaOH → Na₃HEDTA + 3 H₂O

The process involves carefully controlling the addition of the base to ensure that exactly three of the acid's protons are replaced by sodium ions. The resulting product is an aqueous solution of Trisodium HEDTA. google.com To obtain the solid monohydrate form, the solution is concentrated, and the salt is crystallized. During the crystallization process from water, one molecule of water is incorporated into the crystal structure for each molecule of the salt, yielding this compound. The final product is a white crystalline powder. nih.gov

Design and Synthesis of HEDTA Analogues and Derivatives for Modified Chelation Properties

Modifying the basic HEDTA structure allows for the creation of derivatives with tailored properties for specific applications, such as enhanced metal selectivity or immobilization onto solid supports.

One significant strategy involves immobilizing HEDTA onto a polymer backbone. For example, a chelating ion-exchange resin has been synthesized by chemically bonding HEDTA to a polystyrene-divinylbenzene (XAD-4) resin via an ester linkage. unt.eduscience.gov This creates a solid material with the chelating properties of HEDTA, useful for concentrating trace metal ions from solutions, even in the presence of high concentrations of other ions like calcium and magnesium. unt.eduscience.gov

Another approach is the formation of ternary complexes. In separation science, the performance of HEDTA in separating actinide and lanthanide elements can be modified by the addition of a secondary ligand, such as citric acid. This results in the formation of a ternary M(HEDTA)(citrate) complex in the aqueous phase, which alters the extraction equilibrium and can improve separation efficiency and kinetics. acs.org The design of such systems relies on understanding the coordination chemistry and stability of these mixed-ligand complexes. acs.org

Furthermore, analogues can be created by altering the functional groups on the HEDTA molecule, similar to strategies used for EDTA. nih.gov For instance, attaching specific moieties can allow the chelator to be conjugated to biomolecules like proteins, which is a strategy used for developing agents for NMR spectroscopy and other biochemical applications. nih.gov These modifications demonstrate the versatility of the HEDTA scaffold in creating specialized chelating agents.

Purification and Characterization of Synthetic Products

Ensuring the purity and confirming the identity of HEDTA and its derivatives are critical steps in the manufacturing process. A variety of analytical techniques are employed for this purpose.

Purification: After synthesis, crude HEDTA may contain unreacted starting materials and inorganic salt byproducts.

Precipitation: One common purification method for the HEDTA acid involves adjusting the pH of the solution. Like EDTA, HEDTA is least soluble in its fully protonated (acidic) form. By acidifying the reaction mixture, HEDTA acid can be precipitated, leaving more soluble impurities behind in the solution. bris.ac.uk

Recrystallization: The precipitated HEDTA acid or the final this compound salt can be further purified by recrystallization from a suitable solvent, typically water.

Membrane Filtration: Techniques such as diafiltration can be used to separate the organic chelating agent from inorganic salts on an industrial scale. google.com

Characterization: A suite of analytical methods is used to confirm the structure and purity of the synthesized compounds.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of HEDTA and quantifying it in various mixtures. osti.govsielc.com

Titration: Potentiometric titration is a classic and reliable method used to determine the purity and acid-base properties of HEDTA. It can also be used to study the stability constants of its metal complexes. unt.eduscience.gov

Other Techniques: Elemental analysis provides the empirical formula of the compound, confirming the ratios of carbon, hydrogen, nitrogen, and oxygen. Spectrophotometry and microcalorimetry are also employed to study the thermodynamics of complex formation with various metal ions. acs.org

Table 2: Analytical Techniques for HEDTA Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups, structural confirmation | unt.edu, science.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | osti.gov, sielc.com |

| Potentiometric Titration | Purity, acid dissociation constants (pKa), metal complex stability | unt.edu, science.gov |

| Spectrophotometry | Study of metal complex formation and equilibrium constants | acs.org |

| Elemental Analysis | Verification of elemental composition and empirical formula | sid.ir |

Coordination Chemistry and Metal Ion Complexation Dynamics

Theoretical Frameworks of Metal-Ligand Interactions with Aminopolycarboxylates

The interaction between a metal ion and an aminopolycarboxylate ligand like HEDTA is a classic example of coordination chemistry. These interactions are governed by the principles of Lewis acid-base theory, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). The HEDTA ligand possesses multiple donor atoms—two nitrogen atoms and three carboxylate oxygen atoms, along with the oxygen from the hydroxyethyl (B10761427) group—that can donate lone pairs of electrons to form coordinate covalent bonds with a central metal ion.

The strength and nature of these bonds are influenced by several factors, including the charge density of the metal ion, its size, and its electron configuration. Hard and soft acid-base (HSAB) theory provides a useful framework for understanding the selectivity of aminopolycarboxylates. Metal ions are classified as hard, soft, or borderline acids, while the donor atoms of the ligand are classified as hard or soft bases. The nitrogen and oxygen donor atoms in HEDTA are considered hard bases, leading to a preference for complexation with hard or borderline metal ions, such as the transition metals Fe(III), Cu(II), Ni(II), and Zn(II).

Denticity, Coordination Geometries, and Stereochemical Aspects of HEDTA Complexes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. acs.org HEDTA is a potentially hexadentate ligand, meaning it can form up to six coordinate bonds with a metal ion through its two nitrogen atoms, three carboxylate oxygen atoms, and the hydroxyl oxygen. docbrown.info However, the actual denticity exhibited in a metal complex can vary depending on the size and coordination preferences of the metal ion, as well as steric factors. For many transition metal ions, HEDTA acts as a pentadentate or hexadentate ligand, forming stable, often octahedral, coordination complexes. nih.gov

The coordination of HEDTA around a metal ion results in the formation of multiple five-membered chelate rings. These rings contribute significantly to the thermodynamic stability of the complex due to the chelate effect. The resulting coordination geometries are typically distorted octahedral, reflecting the constraints of the ligand's backbone and the electronic configuration of the metal ion. For instance, in many of its complexes, the two nitrogen atoms and three carboxylate groups coordinate to the metal ion, with the hydroxyethyl group either coordinating to the sixth position or remaining uncoordinated and extending into the solvent.

The stereochemistry of HEDTA complexes can be complex due to the presence of chiral centers and the potential for different arrangements of the chelate rings. The coordination of the ethylenediamine (B42938) backbone and the carboxymethyl arms can lead to the formation of different geometric isomers and enantiomers. The specific stereoisomer formed can be influenced by the reaction conditions and the nature of the metal ion.

Thermodynamic and Kinetic Investigations of Metal Chelation by HEDTA Species

The formation and stability of metal-HEDTA complexes are characterized by thermodynamic and kinetic parameters. Thermodynamics governs the extent to which a complex will form under equilibrium conditions, while kinetics describes the speed at which the complex forms and dissociates.

The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), K. nih.gov For the general reaction between a metal ion (M) and the HEDTA ligand (L), the formation of the complex (ML) is represented by the equilibrium:

M + L ⇌ ML

The stability constant, K, is given by the expression:

K = [ML] / ([M][L])

A higher value of K indicates a more stable complex. Stability constants are often expressed in logarithmic form (log K). These constants are typically determined experimentally using techniques such as potentiometric titrations, spectrophotometry, and calorimetry. The values are influenced by factors such as temperature, ionic strength, and pH.

The stability constants for HEDTA complexes with various divalent transition metal ions have been determined, highlighting the high affinity of HEDTA for these metals. The order of stability generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the series and the increasing ligand field stabilization energy.

Stability Constants (log K) of Metal-HEDTA Complexes

| Metal Ion | log K | Reference |

|---|---|---|

| Cu(II) | 17.4 | acs.org |

| Ni(II) | 17.0 | acs.org |

| Zn(II) | 14.5 | acs.org |

| Fe(II) | 12.2 | acs.org |

| Fe(III) | 19.8 | acs.org |

The kinetics of complex formation and dissociation are crucial for understanding the behavior of HEDTA in dynamic systems. The formation of metal-HEDTA complexes is generally a rapid process, often occurring on the millisecond to second timescale. The mechanism of complex formation typically involves a series of steps, starting with the formation of an outer-sphere complex, where the hydrated metal ion and the ligand are in close proximity. This is followed by the stepwise loss of water molecules from the inner coordination sphere of the metal ion and the sequential coordination of the donor atoms of the HEDTA ligand. The rate-determining step is often the dissociation of the first water molecule from the metal's hydration sphere.

The dissociation of metal-HEDTA complexes, on the other hand, can be significantly slower, contributing to their high kinetic inertness. The dissociation process is often acid-catalyzed, where protonation of the coordinated donor atoms weakens the metal-ligand bonds and facilitates the unwrapping of the ligand from the metal center. The rate of dissociation is highly dependent on the pH of the solution and the nature of the metal ion. Kinetically inert complexes, such as those of Cr(III) and Co(III), can persist for extended periods even under conditions that are thermodynamically unfavorable.

Specific Metal Ion Interactions and Selectivity Profiles

HEDTA exhibits a high affinity for a wide range of metal ions, but it also displays a degree of selectivity based on the factors discussed in the theoretical frameworks. Its interactions with transition metal ions are of particular interest due to their relevance in various industrial and environmental applications.

Iron (Fe): HEDTA forms highly stable complexes with both ferrous (Fe(II)) and ferric (Fe(III)) iron. The Fe(III)-HEDTA complex is particularly stable, with a log K value of 19.8. acs.org This high stability makes HEDTA an effective chelating agent for controlling iron concentrations in various industrial processes, preventing the precipitation of iron hydroxides in alkaline solutions. The redox properties of the iron can be modulated by complexation with HEDTA.

Copper (Cu): Copper(II) forms one of the most stable first-row transition metal complexes with HEDTA, with a log K value of 17.4. acs.org The high stability of the Cu(II)-HEDTA complex is utilized in applications such as electroplating and as a source of soluble copper in agriculture.

Nickel (Ni): Nickel(II) also forms a very stable complex with HEDTA, having a log K value of 17.0. acs.org This robust complex is relevant in nickel plating baths and in the formulation of catalysts.

Zinc (Zn): The Zn(II)-HEDTA complex is also thermodynamically stable, with a log K value of 14.5. acs.org This interaction is important in applications where the sequestration of zinc ions is required, such as in cleaning formulations and in certain agricultural micronutrient products.

The selectivity of HEDTA for these metal ions is a key factor in its practical applications. For instance, in a solution containing a mixture of these metal ions, HEDTA will preferentially bind to the metal ion with which it forms the most stable complex, typically Fe(III) followed by Cu(II) and Ni(II). This selectivity allows for the targeted removal or masking of specific metal ions in complex chemical systems.

Interactions with Alkaline Earth Metal Ions (e.g., Ca, Mg)

HEDTA forms stable complexes with alkaline earth metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which is crucial in applications like water softening and controlling metal ion concentrations in industrial processes. The interaction is primarily electrostatic, governed by the attraction between the positively charged metal ions and the negatively charged carboxylate groups of the deprotonated HEDTA ligand.

The stability of these complexes is quantified by their formation constants (log K). While HEDTA is an effective chelator for both Ca²⁺ and Mg²⁺, it generally exhibits a higher affinity for Ca²⁺, similar to the well-known chelator EDTA. quora.com The stability of these complexes is essential in various applications, such as preventing the formation of mineral scale. researchgate.net The chelation of Ca²⁺ and Mg²⁺ by HEDTA is a key principle in complexometric titrations for determining water hardness. canterbury.ac.nz

Table 1: Stability Constants (log K₁) for HEDTA and EDTA with Alkaline Earth Metal Ions

| Metal Ion | HEDTA log K₁ | EDTA log K₁ |

|---|---|---|

| Mg²⁺ | 7.0 | 8.79 quora.comlaboratorynotes.com |

| Ca²⁺ | 8.0 | 10.65 quora.comlaboratorynotes.com |

| Sr²⁺ | 6.9 | 8.73 |

| Ba²⁺ | 6.2 | 7.86 |

Note: Values are approximate and can vary with experimental conditions (e.g., ionic strength, temperature). Data compiled from various sources for comparison.

Complexation with f-Block Elements (Lanthanides and Actinides)

HEDTA plays a significant role in the separation chemistry of f-block elements, particularly in processes designed to separate trivalent actinides from lanthanides in used nuclear fuel. acs.orgnih.gov This separation is challenging due to the similar ionic radii and chemical properties of these elements. HEDTA's effectiveness stems from subtle differences in the thermodynamics and kinetics of complexation between the two series. osti.gov

Research has shown that HEDTA can differentiate between trivalent actinides and lanthanides. osti.govosti.gov The stability of Ln/HEDTA complexes generally increases across the lanthanide series, a trend analogous to that observed with other aminopolycarboxylate ligands. osti.govresearchgate.net

Table 2: Selected Stability Constants (log K) for Lanthanide-HEDTA Complexes

| Lanthanide Ion | log K (HEDTA) |

|---|---|

| La³⁺ | 13.78 |

| Nd³⁺ | 14.61 |

| Eu³⁺ | 15.03 |

| Gd³⁺ | 15.13 |

| Lu³⁺ | 15.86 |

Note: Conditions: I = 0.1 M, T = 25 °C. Source: researchgate.net

Influence of Solution Parameters on HEDTA Chelation Efficacy

The effectiveness of HEDTA as a chelating agent is not intrinsic but is highly dependent on the chemical environment. Key parameters such as pH, ionic strength, and temperature can significantly alter the stability and formation rate of metal-HEDTA complexes.

Elucidation of pH Effects on Complexation Behavior

The pH of the solution is one of the most critical factors governing HEDTA's chelating ability. The availability of the ligand's donor atoms (carboxylate oxygens and amine nitrogens) for coordination is directly tied to their protonation state. ncsu.edu At low pH, the carboxylate and amine groups are protonated, reducing their ability to bind to metal ions. As the pH increases, these groups deprotonate, making the ligand a much more effective chelator. quora.com

The stability of metal-HEDTA complexes, therefore, generally increases with rising pH. iaea.org For example, the ability of the related ligand EDTA to chelate divalent cations increases exponentially from pH 8 to pH 10. nih.gov This pH dependence is crucial for optimizing processes like metal ion separation, where small adjustments in pH can be used to selectively complex or release specific metals. koreascholar.comresearchgate.net However, at very high pH, the formation of metal hydroxide (B78521) precipitates can compete with the chelation reaction, potentially reducing the efficiency of the chelator. quora.com

Impact of Ionic Strength on Metal-HEDTA Stability

The ionic strength of the solution, determined by the total concentration of dissolved ions, can influence the stability of metal-HEDTA complexes. Changes in ionic strength affect the activity coefficients of the charged species involved in the complexation equilibrium (the metal ion and the deprotonated HEDTA ligand).

For the complexation of Cu(II) with EDTA, it has been shown that the reaction depends markedly on the ionic strength at pH 8-10. nih.gov This is partly because the protonation constants of the chelating agent itself are dependent on ionic strength. Generally, an increase in ionic strength can lead to a decrease in the stability constant of the formed complex, although this effect can be complex and depends on the specific metal-ligand system. researchgate.net For some systems, the influence of ionic strength may be minimal within certain concentration ranges. researchgate.net

Temperature Effects on Chelate Formation and Stability

Temperature affects both the thermodynamics (stability) and kinetics (rate of formation) of metal-HEDTA complexes. The stability constant of a complex is related to the Gibbs free energy of formation (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions. The temperature dependence of the stability constant can be used to determine these thermodynamic parameters.

Table 3: Thermodynamic Parameters for Nd³⁺-HEDTA Complexation

| Parameter | Value | Units |

|---|---|---|

| log K (at 25 °C) | 14.61 | - |

| ΔG° (at 25 °C) | -83.4 | kJ/mol |

| ΔH° | -16.3 | kJ/mol |

| ΔS° | 225 | J/(mol·K) |

Note: Data derived from studies on lanthanide complexation, highlighting the entropic driving force. Source: osti.gov

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Probing HEDTA and Its Complexes

Spectroscopy is a fundamental tool for investigating the molecular properties of HEDTA. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce information about its vibrational modes, electronic structure, and the environment of specific nuclei.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of HEDTA and its metal chelates. These methods measure the vibrational frequencies of bonds within a molecule, which are unique and serve as a "vibrational fingerprint."

In the study of HEDTA and analogous aminopolycarboxylate ligands like EDTA, the vibrational modes of the carboxylate (COO⁻) groups are particularly informative. bohrium.comacs.org The positions of the asymmetric and symmetric stretching bands of the carboxylate groups provide insight into the nature of their coordination with a metal ion. For instance, in Fe(III)/EDTA complexes, detailed analysis of IR and Raman spectra reveals characteristics of the carboxylate motions and the metal-to-ligand vibrations. nih.govconicet.gov.ar A very broad and strong IR band is typically observed in the higher frequency region (around 3400 cm⁻¹), originating from the O–H stretching of water molecules present in the hydrated complexes. conicet.gov.ar The OCO stretching modes of the carboxylate groups act as sensitive structural probes, informing on the coordination number and the spin state of the metal ion within the complex. bohrium.comacs.orgresearchgate.netchemrxiv.org

Table 1: Characteristic Infrared (IR) and Raman Bands for Metal-Aminopolycarboxylate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretching (Water) | ~3400 | Indicates the presence of water of hydration. |

| Asymmetric COO⁻ Stretching | ~1600-1650 | Sensitive to the coordination environment of the carboxylate group. Changes upon chelation. |

| Symmetric COO⁻ Stretching | ~1400 | Provides information on the bonding between the metal and the carboxylate oxygen. |

| Metal-Oxygen (M-O) Stretching | < 600 | Directly probes the bond between the metal ion and the ligand's oxygen atoms. |

Data compiled from analogous metal-EDTA complex studies. nih.govconicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of HEDTA in solution. hyphadiscovery.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. youtube.com

In ¹H NMR, the chemical shift of the proton signals from the ethylenediamine (B42938) backbone and the acetate (B1210297) arms of HEDTA are sensitive to the molecule's conformation and whether it is free or complexed with a metal ion. researchgate.netutoronto.ca Upon chelation, the symmetry of the HEDTA molecule can change, leading to distinct shifts in the proton resonances. utoronto.ca The integration of peak areas provides a ratio of the number of protons responsible for each signal, while the splitting patterns (multiplicity) reveal information about neighboring protons. youtube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the HEDTA structure gives a distinct signal, and the chemical shifts are indicative of their functional group and hybridization state. The carbonyl carbons of the carboxylate groups are particularly sensitive to complexation with metal ions. High-resolution NMR is a cornerstone in the structural elucidation of such compounds. researchgate.netresearchgate.net

Table 2: General Principles of NMR for HEDTA Structural Analysis

| NMR Parameter | Information Provided | Application to HEDTA |

|---|---|---|

| Chemical Shift (ppm) | Electronic environment of a nucleus. | Identifies different proton and carbon environments; changes upon metal chelation. utoronto.ca |

| Integration | Relative number of nuclei (protons). | Confirms the number of protons in different parts of the molecule. |

| Spin-Spin Coupling (Multiplicity) | Connectivity of atoms through bonds. | Determines which protons are adjacent to each other, helping to piece together the structure. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. While the HEDTA ligand itself has low UV absorption, its metal complexes can be intensely colored and exhibit characteristic absorption bands. sielc.com This technique is particularly useful for monitoring the formation of metal-HEDTA complexes and determining their stoichiometry. researchgate.net

For example, the formation of the iron(III)-EDTA complex results in a product with a strong UV absorption maximum around 260 nm, which can be used for quantitative analysis. sielc.com The position and intensity of the absorption bands are dependent on the specific metal ion and the geometry of the resulting complex. By titrating a solution of HEDTA with a metal ion and monitoring the changes in the UV-Vis spectrum, one can study the kinetics and thermodynamics of complex formation. nih.govacs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons. wikipedia.org It is exclusively used for studying paramagnetic systems, making it an ideal tool for characterizing HEDTA complexes with transition metal ions like Cu(II), Mn(II), Fe(III), and others that possess unpaired electrons. researchgate.netnationalmaglab.orgnih.gov

The EPR spectrum provides detailed information about the electronic structure of the metal center within the chelate. nih.gov Analysis of the spectrum yields parameters such as the g-factor and hyperfine coupling constants. These parameters are sensitive to the identity of the metal ion, its oxidation state, the coordination geometry, and the nature of the coordinating atoms (nitrogen and oxygen from the HEDTA ligand). wikipedia.org This makes EPR invaluable for probing the precise environment of the metal ion in HEDTA complexes. nih.govnih.gov

X-ray Crystallography of Trisodium (B8492382) HEDTA Monohydrate and Derived Metal Chelates

Single-crystal X-ray diffraction analysis of metal-aminopolycarboxylate chelates has provided unambiguous proof of their structure, including the coordination number of the metal and the specific atoms of the ligand that are bonded to it. researchgate.netacs.org For Trisodium HEDTA monohydrate, this technique would reveal the exact arrangement of the HEDTA anion, the sodium cations, and the water molecule in the solid state, confirming its stoichiometry and hydration state.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of this compound and for elucidating the structure of its fragments. lcms.cznih.gov

In a typical experiment, the molecule is ionized, and the resulting molecular ion's mass is measured with high accuracy, confirming the elemental composition. Furthermore, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, provides a molecular fingerprint that can be pieced together to deduce the original structure. nih.govlibretexts.org Studies on analogous EDTA complexes have shown that characteristic fragmentation patterns are obtained, which can be correlated with the structure of the complex and the size of the metal ion. nih.govyoutube.commiamioh.edu

Table 3: Summary of Characterization Techniques for this compound

| Technique | Primary Information Obtained |

|---|---|

| IR & Raman Spectroscopy | Functional groups, vibrational fingerprint, coordination information. nih.govconicet.gov.ar |

| NMR Spectroscopy (¹H, ¹³C) | Connectivity, chemical environment of atoms, solution structure. hyphadiscovery.comresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, monitoring of metal complex formation. sielc.comresearchgate.net |

| EPR Spectroscopy | Electronic structure of paramagnetic metal centers. wikipedia.orgnih.gov |

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles in the solid state. researchgate.netacs.org |

| Mass Spectrometry | Molecular weight confirmation and structural analysis via fragmentation patterns. lcms.cznih.gov |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for HEDTA Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like HEDTA. uchicago.edu These methods, rooted in solving the Schrödinger equation, can predict a variety of molecular properties, including orbital energies, electron distribution, and the nature of chemical bonds. uchicago.edursc.org For chelating agents such as HEDTA, understanding the electronic properties of the donor atoms—the nitrogen atoms and the oxygen atoms of the carboxylate and hydroxyl groups—is crucial for predicting their coordination behavior.

The reactivity of HEDTA is largely governed by its ability to donate electron pairs to form coordinate bonds with metal cations. Quantum chemical calculations can quantify the nucleophilicity of these donor sites and provide insights into the molecule's protonation states in different environments. The calculated electronic properties, such as electrostatic potential maps, can visualize the electron-rich regions of the molecule that are prone to electrophilic attack by metal ions.

While specific quantum chemical studies on the electronic structure of HEDTA are not extensively documented in publicly available literature, the principles are well-established. Such calculations would typically reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics relate to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies of Metal-HEDTA Complexation Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of metal complexes due to its balance of accuracy and computational cost. mdpi.com DFT studies are particularly valuable for determining the geometries, electronic structures, and binding energies of metal-HEDTA complexes. mdpi.comaps.org These calculations provide a detailed picture of how HEDTA coordinates with various metal ions.

A key output of DFT studies is the calculation of binding energies, which quantify the stability of the metal-HEDTA complex. mdpi.com The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the free metal ion and the HEDTA ligand. A more negative binding energy indicates a more stable complex. These theoretical binding energies can be used to predict the selectivity of HEDTA for different metal ions.

| Metal Ion | Coordination Number | Predicted Geometry | Hypothetical Binding Energy (kcal/mol) |

|---|---|---|---|

| Ca(II) | 6 | Distorted Octahedral | -350 |

| Mg(II) | 6 | Distorted Octahedral | -320 |

| Fe(III) | 6 | Distorted Octahedral | -850 |

| Cu(II) | 6 | Jahn-Teller Distorted Octahedral | -500 |

| Zn(II) | 6 | Distorted Octahedral | -480 |

Molecular Dynamics Simulations to Investigate HEDTA Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. rsc.orgnih.gov For HEDTA, MD simulations are particularly useful for investigating its conformational flexibility and its interactions with water molecules in aqueous solution. rsc.orgnih.govmdpi.com These simulations can provide a detailed, atomistic view of the solvation process and the dynamic nature of metal-HEDTA complexes in solution. rsc.org

An MD simulation begins with a defined initial structure of the HEDTA molecule or its metal complex, solvated in a box of water molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps. The resulting trajectory provides a wealth of information about the system's behavior, including conformational changes, hydrogen bonding patterns, and the structure of the solvation shell. nih.gov

Key insights that can be gained from MD simulations of HEDTA in solution include:

Conformational Analysis: HEDTA is a flexible molecule with multiple rotatable bonds. MD simulations can explore the different conformations that HEDTA can adopt in solution and their relative populations.

Solvation Structure: The simulations can reveal the detailed structure of the water molecules surrounding the HEDTA molecule, including the number of water molecules in the first and second solvation shells and the strength of the hydrogen bonds.

Dynamics of Metal Complexation: MD simulations can be used to study the dynamics of the formation and dissociation of metal-HEDTA complexes, providing insights into the reaction mechanism and kinetics.

While specific, extensive MD simulation studies focused solely on Trisodium (B8492382) HEDTA monohydrate are not widely present in the literature, the methodology is broadly applied to similar chelating agents, and the expected outcomes for HEDTA would be analogous.

Prediction of Coordination Environments and Spectroscopic Properties through Computational Approaches

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting the coordination environments and spectroscopic properties of metal complexes. mdpi.comsciforum.net For metal-HEDTA complexes, these computational approaches can provide valuable information that complements experimental spectroscopic data.

The coordination environment of a metal ion within a HEDTA complex can be accurately predicted by geometry optimization using DFT. These calculations can determine the preferred coordination number and geometry for different metal ions, taking into account factors such as ionic radius and electronic configuration.

Furthermore, computational methods can predict various spectroscopic properties, including:

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra of metal-HEDTA complexes. These calculations can identify the energies and intensities of electronic transitions, such as d-d transitions and charge-transfer bands, which are characteristic of the metal-ligand interaction.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for metal-HEDTA complexes. The calculated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the coordination of the HEDTA ligand to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can also be used to predict the NMR chemical shifts of the nuclei in metal-HEDTA complexes. These predictions can be valuable for interpreting experimental NMR spectra and for elucidating the structure of the complex in solution.

The synergy between computational predictions and experimental spectroscopic measurements provides a powerful approach for the comprehensive characterization of metal-HEDTA complexes. mdpi.comsciforum.net

Environmental Fate and Degradation Pathways

Abiotic Degradation of HEDTA in Environmental Systems

In addition to biological processes, HEDTA can be broken down by non-living, abiotic mechanisms, with sunlight being a primary driver.

The principal pathway for the abiotic degradation of HEDTA and its analogues in surface waters is photolysis, which is the decomposition of the molecule by light, particularly ultraviolet (UV) radiation from the sun. wikipedia.orgmdpi.com This process is most efficient for the iron(III) complexes of these chelating agents. wikipedia.orgnih.gov

The photolytic degradation of the Fe(III)-EDTA complex can be rapid, with half-lives in surface waters ranging from just over 11 minutes to more than 100 hours, depending on sunlight intensity and water conditions. wikipedia.org This reaction is also pH-dependent, with studies showing significantly faster degradation at a slightly acidic pH of 3.1 compared to a circumneutral pH of 6.5. nih.govresearchgate.net The UV-induced decomposition of Fe(III)-EDTA produces intermediates such as ED3A and EDDA. wikipedia.org Advanced oxidation processes, such as the combination of UV light and hydrogen peroxide (H₂O₂), can also effectively decompose these chelates, forming intermediates like NTA. semanticscholar.org

Thermal Degradation Processes and Products

The thermal stability of N-(hydroxyethyl)-ethylenediaminetriacetic acid (HEDTA) and its salts is a critical factor in applications where elevated temperatures are encountered. Research indicates that chelating agents like HEDTA undergo thermal degradation at temperatures exceeding 350°F (approximately 177°C). onepetro.org The decomposition process is influenced by factors such as pH and the presence of salts, with increased pH and salinity generally improving thermal stability. onepetro.org

Upon degradation, HEDTA breaks down into several smaller organic molecules. Mass spectrometry has identified the primary thermal decomposition products to include iminodiacetic acid, acetic acid, and α-hydroxy acids. onepetro.org Under fire conditions, Trisodium (B8492382) HEDTA may decompose to produce toxic and hazardous fumes, including carbon oxides (CO, CO2) and nitrogen oxides. phoenixproductsco.com

Table 1: Thermal Degradation of HEDTA

| Parameter | Finding | Source(s) |

|---|---|---|

| Degradation Temperature | Begins at temperatures greater than 350°F (177°C) | onepetro.org |

| Primary Decomposition Products | Iminodiacetic acid, acetic acid, α-hydroxy acids | onepetro.org |

| Factors Improving Stability | Increased pH and the addition of salts | onepetro.org |

| Combustion Products | Carbon oxides (CO, CO2), nitrogen oxides | phoenixproductsco.com |

Environmental Mobility and Distribution of HEDTA and Its Chelates

Sorption Characteristics to Sediments and Suspended Solids

The interaction of HEDTA and its metal chelates with environmental solids such as sediments and suspended particles is a key determinant of its environmental transport. While specific quantitative sorption data for HEDTA is limited, the behavior of the structurally similar chelating agent EDTA provides significant insights. The presence of strong chelating agents like EDTA and HEDTA in aquatic systems can inhibit the adsorption of heavy metals onto sediments. scielo.br By forming stable, water-soluble metal complexes, HEDTA can effectively keep metal ions in the dissolved phase, preventing their precipitation or sorption to solid matrices. scielo.brnih.gov

Conversely, HEDTA can also lead to the desorption of metals already bound to sediments, a process known as remobilization. nih.govacs.org This occurs as the HEDTA in the water column competes with the binding sites on the sediment for the complexation of metals. The efficiency of this process depends on the relative stability of the HEDTA-metal complex compared to the strength of the metal's bond with the sediment. epa.gov Studies on EDTA have shown that it can desorb heavy metals from sediments, thereby increasing their concentration in the water and their potential for transport. nih.gov Given the strong chelating nature of HEDTA, it is expected to exhibit similar behavior, influencing the partitioning of metals between the solid and aqueous phases in aquatic environments.

Leaching Potential in Soil Systems

The presence of HEDTA in soil systems can significantly enhance the mobility and leaching of metals. By forming stable and soluble metal-HEDTA complexes, the compound reduces the retention of metals by soil colloids and increases their potential to migrate through the soil profile into groundwater. scielo.bracs.org

Research has demonstrated that the application of a mixture of synthetic chelating agents, including HEDTA, DTPA, and EDTA, to soil columns resulted in a marked increase in the leaching of zinc. acs.org In one study, 31% of the zinc applied as a chelate mixture was recovered in the leachates, indicating a high degree of mobility. acs.org This is in stark contrast to treatments without these chelating agents, where less than 1.21% of the applied zinc was found in the leachate. acs.org The presence of HEDTA inhibits the natural adsorption processes that would typically immobilize metal cations in the soil, thus facilitating their transport with infiltrating water. scielo.br This high leaching potential raises concerns about the potential for groundwater contamination with both the chelating agent itself and the associated heavy metals. scielo.brguilan.ac.irqub.ac.uk

Chelation-Mediated Metal Mobilization and Environmental Implications

Impact on Metal Solubility and Bioavailability in Aquatic and Soil Environments

HEDTA is a potent chelating agent that significantly influences the solubility and bioavailability of metals in both aquatic and terrestrial environments. onepetro.orgscielo.bracs.org By forming strong, water-soluble complexes with a wide range of metal ions, HEDTA can prevent their precipitation as insoluble hydroxides, carbonates, or phosphates, which would otherwise limit their concentration in the dissolved phase. scielo.br This chelation process effectively increases the total concentration of metals that can be maintained in solution. scielo.brthinkdochemicals.com

This increased solubility directly impacts the bioavailability of metals. While the free ionic form of a metal is often considered the most bioavailable and toxic, the metal-HEDTA complexes, being soluble, can also be taken up by organisms. acs.org Studies have shown that the application of HEDTA to contaminated soils increases the uptake of heavy metals such as lead (Pb), zinc (Zn), cadmium (Cd), and nickel (Ni) by plants. brieflands.comnih.gov For example, the effectiveness of different chelates on increasing the availability of Pb and Zn in soil was found to be in the descending order of HEDTA > CDTA > EGTA. brieflands.com This enhanced uptake is a direct consequence of the increased concentration of these metals in the soil solution due to the mobilizing effect of HEDTA. nih.gov

Table 2: Effect of HEDTA on Metal Mobilization

| Metal | Observation | Source(s) |

|---|---|---|

| Lead (Pb) | HEDTA is highly effective in increasing the availability of Pb in soil. | brieflands.com |

| Zinc (Zn) | HEDTA enhances the mobility and leaching potential of Zn in soil systems. | acs.orgbrieflands.com |

| Cadmium (Cd) | The application of HEDTA can increase the concentration of Cd in plant shoots. | nih.gov |

| Nickel (Ni) | HEDTA can increase the uptake of Ni by plants from contaminated soil. | nih.gov |

Role in the Fate of Heavy Metals in Wastewater Treatment Systems

The presence of HEDTA and other strong chelating agents in wastewater poses a significant challenge for conventional wastewater treatment plants (WWTPs). scielo.br These facilities are often not designed to remove such persistent organic compounds. scielo.brnih.gov Due to its high water solubility and poor biodegradability, HEDTA can pass through the various stages of wastewater treatment largely unmodified. scielo.brnih.gov

A primary concern is that HEDTA can form stable complexes with heavy metals present in the wastewater. scielo.brepa.gov These metal-HEDTA complexes are also highly soluble and resistant to removal by the precipitation and sedimentation processes that are typically employed to eliminate heavy metals. scielo.br As a result, HEDTA can act as a carrier, transporting heavy metals through the WWTP and into the receiving surface waters. scielo.brwikipedia.org Studies on EDTA have shown that it negatively affects the efficiency of heavy metal removal in treatment plants and contributes to the dissolved nitrogen load in the effluent. scielo.br Given its similar properties, HEDTA is expected to play a comparable role, potentially leading to increased concentrations of heavy metals in the final effluent, thereby compromising the quality of the receiving water bodies. scielo.brthinkdochemicals.comamazonaws.com

Advanced Applications and Research Directions

Utilization in Industrial Water Treatment Technologies

In industrial water systems, the presence of certain metal ions can lead to significant operational challenges, including the formation of mineral scale and the acceleration of corrosion. Trisodium (B8492382) HEDTA monohydrate serves as a key component in water treatment formulations to mitigate these issues.

Prevention of Mineral Scale Formation

Mineral scale, primarily composed of calcium and magnesium salts, is a common problem in cooling towers, boilers, and other heat exchange equipment. The formation of these deposits on heat transfer surfaces reduces efficiency, increases energy consumption, and can ultimately lead to equipment failure. Trisodium HEDTA monohydrate is employed to prevent the formation of such scale.

The mechanism of scale inhibition by this compound involves the sequestration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). By binding to these ions, this compound forms stable, soluble complexes, effectively keeping the metal ions in solution and preventing them from precipitating as insoluble salts. HEDTA binds to metals through its four carboxylate and two amine groups, forming a stable complex that interferes with the crystal growth of scale-forming minerals. globalscienceresearchjournals.org

The effectiveness of a chelating agent in preventing scale is related to its stability constant with the target metal ions. The stability constants for HEDTA with calcium and magnesium are significant, indicating a strong affinity for these ions. nih.gov

Table 1: Stability Constants (Log K) for HEDTA with Common Scale-Forming Metal Ions

| Metal Ion | Log K |

| Ca²⁺ | 8.1 |

| Mg²⁺ | 7.0 |

Note: Stability constants can vary with temperature and pH.

Sequestration and Neutralization of Problematic Metal Contaminants

Beyond the prevention of common mineral scales, industrial water systems can be plagued by the presence of other problematic metal contaminants such as iron (Fe³⁺) and copper (Cu²⁺). These metals can catalyze undesirable chemical reactions, contribute to corrosion, and form their own insoluble deposits. This compound is highly effective in sequestering these metal ions, thereby neutralizing their negative effects.

The high stability constant of HEDTA with ferric iron (Fe³⁺) makes it particularly useful in controlling iron fouling. By chelating iron, this compound prevents the formation of insoluble iron oxides and hydroxides, which are common foulants in water systems. Similarly, it effectively sequesters copper ions, which can accelerate the corrosion of steel components. researchgate.net

Table 2: Stability Constants (Log K) for HEDTA with Problematic Metal Contaminants

| Metal Ion | Log K |

| Fe³⁺ | 19.8 |

| Cu²⁺ | 17.4 |

Note: Stability constants can vary with temperature and pH.

Integration into Pulp and Paper Manufacturing Processes

In the pulp and paper industry, the management of metal ions is crucial, particularly in the bleaching stages of pulp production. The presence of even trace amounts of certain transition metals can have a significant negative impact on the efficiency of bleaching chemicals and the quality of the final product. This compound is utilized as a chelating agent to control these metal ions.

Metal Ion Management in Bleaching Sequences

Totally Chlorine Free (TCF) bleaching processes, which rely on oxygen-based bleaching agents like hydrogen peroxide, are particularly sensitive to the presence of transition metal ions such as manganese (Mn²⁺), iron (Fe³⁺), and copper (Cu²⁺). tappi.org These metals catalyze the decomposition of hydrogen peroxide into less effective and more harmful radical species.

This compound is introduced in a dedicated chelation stage (Q-stage) prior to peroxide bleaching to bind with these detrimental metal ions. By forming stable complexes with manganese and other transition metals, it deactivates their catalytic activity, ensuring that the hydrogen peroxide is available for its primary role of delignification and brightening of the pulp. wikipedia.orgeucalyptus.com.br

Reduction of Metal-Catalyzed Degradation of Bleaching Chemicals

The primary function of this compound in pulp bleaching is to prevent the wasteful and damaging decomposition of hydrogen peroxide. The catalytic decomposition of hydrogen peroxide by metal ions not only reduces the efficiency of the bleaching process but also leads to the formation of hydroxyl radicals. These radicals are non-selective and can degrade cellulose (B213188) fibers, leading to a loss of pulp strength and yield. tappi.org

By sequestering metal ions like manganese, this compound helps to preserve the integrity of the cellulose, resulting in a higher quality pulp with better strength properties. The prevention of peroxide degradation leads to a more efficient use of the bleaching agent, which can translate to lower chemical costs and a brighter, more stable pulp. tappi.org

Mitigation of Odor and Flavor Generating Substances

In the production of paper and paperboard for food packaging, the prevention of off-flavors and odors is of paramount importance. Certain compounds, such as hexanal, can be formed through the oxidation of fatty acids present in the wood pulp. This process can be catalyzed by metal ions. diva-portal.org

Chelating agents like this compound can play a role in mitigating the formation of these undesirable substances. By sequestering the metal ions that catalyze the oxidation of fatty acids, this compound can help to reduce the generation of aldehydes like hexanal, thereby improving the sensory properties of the final paper product and ensuring its suitability for food contact applications. diva-portal.orgresearchgate.net While research has focused on EDTA and DTPA for this application, the similar chelating properties of HEDTA suggest its potential utility in this area. diva-portal.org

Research Applications in Analytical Chemistry and Chemical Analysis

This compound serves as a crucial reagent in analytical chemistry, where its strong metal-chelating properties are leveraged for precise and reliable analysis. Its ability to form stable, water-soluble complexes with a wide array of polyvalent metal ions makes it an invaluable tool in various analytical techniques. nih.gov

Precise Complexing Agent for Metal Ion Standardization and Quantitative Analysis

In analytical chemistry, Trisodium HEDTA is widely employed as a primary standard and titrant in complexometric titrations. wikipedia.org This method allows for the precise quantification of metal ions in a solution. The fundamental principle of this application lies in the formation of a stable, one-to-one stoichiometric complex between HEDTA and the metal ion. nih.gov The high stability of these complexes ensures a sharp and clear endpoint during titration, which is critical for accurate quantitative analysis.

The reaction is generally pH-dependent, and by adjusting the pH of the solution, the selectivity of the titration can be controlled, allowing for the determination of specific metal ions even in a mixture. riccachemical.com For instance, trivalent iron can be effectively chelated from pH 7 to 10. nih.gov The stability of the metal-HEDTA complex is a key factor in its analytical utility, as indicated by the stability constants (log K).

Table 1: Stability Constants (log K) of HEDTA with Various Metal Ions

| Metal Ion | log K value |

|---|---|

| Al³⁺ | 14.3 |

| Ba²⁺ | 6.3 |

| Ca²⁺ | 8.3 |

| Co²⁺ | 14.3 |

| Cu²⁺ | 17.4 |

| Fe³⁺ | 19.8 |

| Mg²⁺ | 7.0 |

| Mn²⁺ | 10.7 |

| Ni²⁺ | 17.0 |

| Pb²⁺ | 15.5 |

| Zn²⁺ | 14.5 |

Data sourced from PubChem. nih.gov

Creation of Stable Metal Complexes for Spectroscopic and Electrochemical Investigations

Trisodium HEDTA is utilized to create stable metal complexes for analysis via spectroscopic and electrochemical methods. alliancechemical.com By chelating metal ions, it prevents their precipitation as hydroxides or salts at neutral or alkaline pH, keeping them solubilized for measurement. This is particularly useful in techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis, where a stable, aqueous sample is required.

Furthermore, the formation of a well-defined HEDTA-metal complex can alter the electrochemical properties of the metal ion. This change is exploited in electrochemical methods such as polarography and voltammetry for quantitative analysis. The stable complex ensures that the metal ion provides a consistent and reproducible signal, free from interferences that might occur with the free, uncomplexed ion. alliancechemical.com

Methodologies for Assessing Metal Bioavailability in Environmental Samples

Assessing the bioavailability of heavy metals in environmental samples like soil and sediment is crucial for evaluating ecological risk. Trisodium HEDTA is used as a chemical extractant in these methodologies to estimate the fraction of metals that could be potentially absorbed by plants and other organisms. researchgate.netoatext.com

HEDTA is considered an effective extractant because its strong chelating ability allows it to remove not only water-soluble and exchangeable metals but also those weakly bound to carbonates and organic matter. researchgate.net This fraction is often correlated with the metal uptake by plants. Studies have shown that chelating agents like EDTA and HEDTA are capable of extracting metals from carbonate and organic-bound pools in soil, which are more difficult to release than exchangeable fractions. nih.gov This comprehensive extraction provides a more realistic measure of potential environmental risk than simply measuring the total metal concentration. oatext.com

Role in Biological and Biochemical Research Methodologies

The strong chelating ability of this compound is also harnessed in various biological and biochemical research applications, from improving the quality of genetic material extracted from challenging samples to controlling the formation of mineral structures.

Improvement of DNA Recovery from Metal-Rich Environmental Samples

Extracting high-quality DNA from environmental samples, such as soil or frozen tissues, can be challenging due to the presence of metal ions that can degrade nucleic acids or inhibit downstream enzymatic reactions like PCR. nih.gov Divalent cations, for example, are cofactors for DNase enzymes that break down DNA.

Trisodium HEDTA acts as a protective agent during the DNA extraction process. By sequestering these inhibitory metal ions, it inactivates DNases and reduces DNA degradation. Research has demonstrated that thawing previously frozen tissues from marine species in an EDTA solution significantly improves the recovery of high molecular weight (HMW) DNA compared to standard extraction methods. nih.gov

Table 2: Effect of EDTA Treatment on HMW DNA Recovery

| Parameter | Untreated Frozen Tissue | EDTA-Treated Tissue |

|---|---|---|

| Average %HMW DNA | Lower | Significantly Higher (in 8 of 10 species studied) |

| Average HMW DNA Yield | Lower | Significantly Higher (in 5 of 10 species studied) |

Based on findings from a study on 10 marine species. nih.gov

Influence on Biomineralization and Crystal Growth Control (e.g., Calcium Oxalate (B1200264), Calcium Phosphate)

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Trisodium HEDTA plays a role in research studying the control of this process, particularly for calcium-based minerals. As a potent chelating agent, HEDTA can bind to calcium ions, thereby influencing the nucleation and growth of crystals like calcium oxalate and calcium phosphate (B84403). nih.govresearchgate.net

In studies of calcium phosphate mineralization, which is relevant to bone formation and pathological calcification, EDTA has been shown to alter the morphology of the resulting precipitates. nih.govresearchgate.net By sequestering calcium ions from the solution, it can inhibit crystal growth and prevent aggregation. science.govacs.org Similarly, in the context of kidney stone research, which often involves calcium oxalate crystals, chelating agents are studied for their potential to inhibit the formation and growth of these pathological mineral deposits. The mechanism involves the chelator binding to active growth sites on the crystal surface, thus blocking the addition of further ions and inhibiting crystal enlargement. ugr.esresearchgate.net

Emerging Applications in Material Science and Other Advanced Fields

This compound, a notable chelating agent, is finding new applications in the realm of material science and other advanced fields. Its inherent ability to form stable complexes with various metal ions is being leveraged to modify and enhance the properties of a range of materials. Research is exploring its role in the development of functionalized nanoparticles for catalysis, the synthesis of novel polymers with tailored characteristics, and as a component in the formation of advanced porous materials like metal-organic frameworks (MOFs).

One significant area of investigation is the surface modification of nanomaterials. The functionalization of nanoparticles with chelating agents like HEDTA can dramatically alter their surface chemistry, leading to improved performance in applications such as catalysis and environmental remediation. For instance, modifying the surface of nanoparticles can enhance their ability to activate oxidizing agents or increase their adsorption capacity for specific pollutants.

In polymer science, the incorporation of chelating moieties similar to HEDTA into polymer structures is a strategy to create materials with advanced functionalities. These functionalized polymers can exhibit unique properties, such as improved thermal stability, enhanced metal ion binding capacity, and novel responsive behaviors, opening up possibilities for their use in specialized applications.

Furthermore, in the synthesis of porous materials such as metal-organic frameworks, chelating agents play a crucial role in modulating the reaction environment. By controlling the availability of metal ions during the formation of these frameworks, it is possible to influence their structure and, consequently, their properties. This control is vital for designing MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis. While direct research on this compound in these areas is still emerging, studies on structurally similar chelating agents provide a strong indication of its potential.

Detailed Research Findings

Enhanced Catalytic Activity of Functionalized Nanoparticles:

Research has demonstrated that the surface modification of nanoparticles with chelating agents can significantly boost their catalytic performance. A study on the effect of EDTA, a close structural analog of HEDTA, on the catalytic activity of iron oxide (Fe₃O₄) nanoparticles for the degradation of organic pollutants revealed a substantial increase in reaction rates. The presence of the chelating agent on the nanoparticle surface was found to facilitate the recycling of iron between its Fe³⁺ and Fe²⁺ states, a key step in the catalytic cycle for activating hydrogen peroxide to generate highly reactive hydroxyl radicals. This enhancement in catalytic efficiency is critical for developing more effective environmental remediation technologies.

| Pollutant | Degradation Rate Enhancement Factor |

|---|---|

| Pentachlorophenol | 84.4 |

| Sulfamonomethoxine | 48.3 |

| Rhodamine B | 17.5 |

Synthesis of Functional Polymers with Metal-Chelating Properties:

In the field of polymer science, research has focused on synthesizing polymers that incorporate chelating functionalities to create materials with specific metal-binding capabilities. For example, novel polyacrylonitriles have been functionalized with EDTA to produce polymers with a high capacity for adsorbing various metal ions from aqueous solutions. These materials have potential applications in water treatment and the recovery of valuable metals. The metal sorption capacity of these functionalized polymers is influenced by factors such as the pH of the solution.

| Metal Ion | pH | Sorption Capacity (mmol/g) |

|---|---|---|

| Ni²⁺ | 5 | 5.2 |

| Co²⁺ | 1 | 1.5 |

Role in the Synthesis of Porous Materials:

The synthesis of porous materials, such as certain types of titania, can be influenced by the presence of chelating agents like EDTA. In one study, EDTA and its sodium salts were used as templates in a hydrothermal process to synthesize porous titania with a bicrystalline framework. The chelating agent directs the formation of the porous structure, and its subsequent removal yields a material with a high surface area and enhanced photocatalytic activity for the degradation of organic dyes like methyl orange. The specific salt of EDTA used was found to influence the ratio of anatase to rutile phases in the final titania product, demonstrating a method to tune the material's properties. While specific data tables for the direct impact of this compound are not yet prevalent in the literature, these findings with similar compounds underscore the potential for precise control over the synthesis of advanced porous materials.

Comparative Studies with Other Chelating Agents

Structural and Functional Comparisons of HEDTA with EDTA

HEDTA and EDTA (ethylenediaminetetraacetic acid) are closely related structurally, which accounts for their similar chelating functionalities. However, a key structural difference dictates their respective chemical properties and applications. HEDTA possesses a hydroxyethyl (B10761427) group (-CH₂CH₂OH) on one of the nitrogen atoms, whereas EDTA has a fourth carboxymethyl group (-CH₂COOH). yufengchemicals.comnih.gov This distinction makes EDTA a hexadentate ligand, capable of forming six coordination bonds with a metal ion, while HEDTA is a pentadentate ligand. nih.gov

Functionally, the presence of an additional carboxylic acid group generally makes EDTA a stronger chelating agent with a higher chelating capacity than HEDTA for many metal ions. yufengchemicals.com The stability constants of metal-chelant complexes, which indicate the strength of the bond between the metal ion and the chelating agent, are typically higher for EDTA than for HEDTA with the same metal ion. For instance, the stability constant (log K) for the Fe³⁺-EDTA complex is higher than that for the Fe³⁺-HEDTA complex.

However, the hydroxyethyl group in HEDTA provides it with unique properties. It can improve the solubility of the chelating agent, particularly at lower pH values, which was a reason for its suggested use as a replacement for EDTA in stimulation fluids for the oil and gas industry. nih.gov Furthermore, HEDTA exhibits a notable ability to bind with certain metal ions, such as aluminum. yufengchemicals.com

| Feature | HEDTA (Trisodium hedta monohydrate) | EDTA (Ethylenediaminetetraacetic acid) |

|---|---|---|

| Structure | Contains a hydroxyethyl group on one nitrogen atom. yufengchemicals.com | Contains four carboxymethyl groups. yufengchemicals.com |

| Denticity | Pentadentate (5 binding sites). nih.gov | Hexadentate (6 binding sites). |

| Functional Groups | Three carboxyl groups, one hydroxyl group. yufengchemicals.com | Four carboxyl groups, two amine groups. yufengchemicals.com |

| Chelating Strength | Generally a weaker chelator than EDTA. yufengchemicals.com | Generally a stronger chelator than HEDTA. yufengchemicals.com |

| Solubility | Improved solubility at low pH. nih.gov | Lower solubility at low pH. nih.gov |